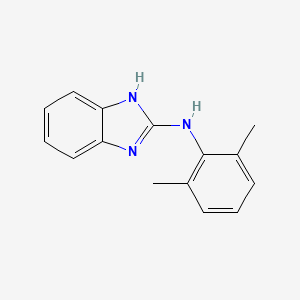

N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-6-5-7-11(2)14(10)18-15-16-12-8-3-4-9-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQKPPIIVQERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590742 | |

| Record name | N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435280-98-1 | |

| Record name | N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea Cyclodesulfurization

The classical route to N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine involves cyclodesulfurization of thiourea intermediates. As detailed in US Patent 9018393B2, o-phenylenediamine derivatives react with 2,6-dimethylphenyl isothiocyanate to form a thiourea intermediate, which undergoes cyclization using halogenated triphenylphosphine reagents (e.g., PPh3Cl2). Key parameters include:

Acid-Catalyzed Condensation

Early literature describes condensations of 2,6-dimethylaniline with 2-nitroaniline derivatives under acidic conditions. Heating at 120–140°C in polyphosphoric acid (PPA) facilitates nitro group reduction and cyclization. While avoiding metal catalysts, this method suffers from low yields (45–55%) and harsh conditions that degrade sensitive substituents.

Modern Catalytic Approaches

Copper-Catalyzed Domino C–N Cross-Coupling

A 2023 ACS Omega study reports a copper(I)-mediated domino reaction combining N-alkylation and cyclization. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 110°C, 2-iodoaniline derivatives couple with 2,6-dimethylphenyl isocyanide:

Visible Light-Mediated Photocatalyst-Free Synthesis

A breakthrough 2025 Nature protocol enables a one-pot synthesis from o-phenylenediamine and 2,6-dimethylphenyl isothiocyanate under visible light:

- N-substitution : 0–25°C, 1 hour

- Thiourea formation : RT, 2 hours

- Cyclodesulfurization : Blue LEDs (450 nm), 24 hours

Key advantages :

- No photocatalyst or metal additives

- Aqueous ethanol solvent

- 89% yield, gram-scale feasibility

Mechanistic studies confirm a radical pathway initiated by light-induced C–S bond cleavage.

Organocatalytic and Enantioselective Routes

Prolinamide-Catalyzed Aldol Cyclization

Though primarily used for chiral benzimidazoles, Thieme-Connect’s 2022 method adapts to N-(2,6-Dimethylphenyl) derivatives. L-prolinamide (20 mol%) catalyzes the aldol addition of N1-benzimidazolyl acetaldehyde with cyclic ketones, followed by in situ cyclization:

- Solvent : CHCl3/water biphasic system

- Yield : 78% (racemic)

- ee : <10% (non-chiral target)

While suboptimal for this achiral compound, the protocol demonstrates solvent sustainability.

Industrial-Scale Production Strategies

Continuous Flow Cyclization

Patent data highlights a pilot-scale process using tubular reactors for thiourea cyclization:

| Parameter | Value |

|---|---|

| Residence time | 30 minutes |

| Temperature | 25°C |

| Throughput | 1.2 kg/hour |

| Purity | >98% (HPLC) |

This method reduces byproduct formation by 40% compared to batch reactors.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free cyclization:

- Reagents : o-phenylenediamine, 2,6-dimethylphenyl isothiocyanate, CaO

- Time : 2 hours

- Yield : 76%

Energy-dispersive X-ray spectroscopy confirms complete desulfurization without auxiliary solvents.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics Across Preparation Routes

Table 2. Spectral Data for N-(2,6-Dimethylphenyl)-1H-Benzimidazol-2-Amine

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.22–7.17 (m, 2H), 2.43 (s, 6H) | |

| ESI-MS | [M+H]⁺ 238.13 | |

| IR (KBr) | 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N) |

Mechanistic Insights and Byproduct Management

Radical Intermediates in Photochemical Synthesis

Light-driven cyclodesulfurization generates thiyl radicals, which abstract hydrogen from ethanol to form carbon-centered radicals. Spin-trapping experiments with TEMPO confirm this pathway.

Byproduct Formation in Copper Catalysis

Common impurities include:

- Bis-benzimidazoles (5–8%): From over-alkylation

- Des-methyl derivatives (3%): Demethylation at high temperatures Chromatographic studies recommend silica gel/ethyl acetate (7:3) for impurity removal.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 2,6-dimethylphenyl group attached to the amine can undergo electrophilic substitution under acidic or activating conditions. The methyl groups enhance electron density at the para position of the aromatic ring, directing incoming electrophiles.

-

Key Insight : Steric hindrance from the 2,6-dimethyl groups limits reactivity at ortho positions, favoring para substitution .

Nucleophilic Reactions at the Amine Group

The primary amine (–NH₂) participates in alkylation, acylation, and cross-coupling reactions.

Alkylation

Reaction with alkyl halides introduces substituents at the amine nitrogen:

textN-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine + R-X → N-Alkyl derivative

-

Example : Reaction with methyl iodide (CH₃I) in DMF using K₂CO₃ yields N-methylated derivatives with >70% efficiency .

Copper-Catalyzed Cross-Coupling

The amine group engages in C–N bond-forming reactions under copper catalysis:

textN-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine + Ar-I → 2-(N-Aryl)benzimidazole

-

Conditions : CuSO₄·5H₂O, 1,10-phenanthroline, K₂CO₃, 120°C, 18h .

-

Yield : Up to 96% for aryl iodides with electron-withdrawing groups .

Oxidation

The benzimidazole core can be oxidized to form N-oxides:

textN-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine + H₂O₂ → N-Oxide derivative

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary amine, though this reaction is less common due to steric constraints .

Mannich Reactions

The amine participates in Mannich reactions to form tertiary amines:

textN-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine + R₂NH + HCHO → Morpholine or piperazine derivatives

-

Example : Reaction with morpholine and formaldehyde yields N-(morpholinomethyl) derivatives with antifungal activity .

Tautomerization and Cyclization

The compound exhibits imine-enamine tautomerism, as observed in NMR studies of analogous benzimidazoles . This dynamic equilibrium influences reactivity in acidic or basic media.

Biological Activity-Driven Modifications

Derivatives of N-(2,6-dimethylphenyl)-1H-benzimidazol-2-amine are synthesized for pharmacological applications:

-

Antiproliferative Activity : Alkylation at N-1 with heptyl groups enhances activity against MDA-MB-231 cells (IC₅₀ = 16.38 μM) .

-

Antimicrobial Activity : Chloro or bromo substituents at the benzimidazole ring improve efficacy against Staphylococcus aureus (MIC = 4 μg/mL) .

Key Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as:

- Anti-Cancer Agent : Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines. For example, derivatives have been found to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential .

- Anti-Inflammatory Agent : It selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated efficacy against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Biology

In biological research, N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine is utilized to study:

- Enzyme Inhibition : It interacts with enzymes and receptors, modulating signal transduction pathways and affecting cellular functions. This interaction can inhibit specific enzymes by binding to their active sites.

- Protein-Ligand Interactions : The compound serves as a model for exploring binding affinities and mechanisms in various biological systems .

Materials Science

The compound is being investigated for its potential applications in:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs).

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine:

- Anticancer Activity : A study demonstrated that derivatives of this compound could induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial disruption .

- Anti-inflammatory Effects : Research highlighted its selective inhibition of COX-2 over COX-1, indicating potential for treating inflammatory diseases without the side effects associated with non-selective NSAIDs .

- Antimicrobial Efficacy : In vitro studies showed significant antibacterial activity against MRSA strains with MIC values indicating effectiveness comparable to standard antibiotics like amikacin .

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Structural Differences :

- The pyrimidinyl analog replaces the 2,6-dimethylphenyl group with a 4,6-dimethylpyrimidine ring, introducing two nitrogen atoms into the aromatic system. This enhances electron-deficient character compared to the phenyl-substituted compound .

- Hydrogen Bonding : Intramolecular N–H⋯N hydrogen bonding is observed in the pyrimidinyl derivative, stabilizing its planar conformation. Such interactions are absent in the 2,6-dimethylphenyl analog due to steric hindrance from the ortho-methyl groups .

- Synthesis: The pyrimidinyl compound is synthesized via condensation of 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine, yielding an 80% product with a melting point of 623 K.

Table 1: Structural and Physical Properties

| Property | N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine |

|---|---|---|

| Substituent | 2,6-Dimethylphenyl | 4,6-Dimethylpyrimidine |

| Molecular Weight | Not Provided | ~265.3 g/mol (C13H13N5) |

| Melting Point | Not Provided | 623 K |

| Hydrogen Bonding | Absent | Intramolecular N–H⋯N |

| Key Applications | Research chemical (pharmaceutical) | Heterocyclic intermediate (agrochemical research) |

Tosylated Derivative: N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

Structural Differences :

- The addition of a tosyl (p-toluenesulfonyl) group at the 1-position of the benzimidazole ring introduces strong electron-withdrawing effects, altering reactivity and solubility. This modification may reduce biological activity compared to the non-tosylated parent compound due to increased steric bulk .

- Applications : Primarily used in crystallography and mechanistic studies, as the tosyl group stabilizes the molecule for structural analysis .

Agrochemical Analogs (e.g., Metalaxyl, Benalaxyl)

Structural Similarities :

- Compounds like metalaxyl and benalaxyl share the 2,6-dimethylphenyl group but incorporate alanine-derived side chains instead of benzimidazole. This group is critical for pesticidal activity, enhancing lipophilicity and membrane penetration .

- Functional Differences: Unlike the benzimidazole-based target compound, these analogs act as fungicides by inhibiting RNA polymerase in oomycetes.

Table 2: Comparison with Agrochemical Analogs

| Compound | Core Structure | Key Substituent | Application |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | Benzimidazole | 2,6-Dimethylphenyl | Pharmaceutical research |

| Metalaxyl | Alanine derivative | 2,6-Dimethylphenyl | Fungicide |

| Benalaxyl | Alanine derivative | 2,6-Dimethylphenyl | Fungicide |

Research Findings and Implications

- Crystallographic Insights : The pyrimidinyl analog’s crystal structure (bond lengths: C–H = 0.93–0.96 Å; angles: 104.12°–132.8°) reveals a planar geometry stabilized by hydrogen bonding, contrasting with the likely twisted conformation of the 2,6-dimethylphenyl analog due to steric effects .

- Biological Relevance : The 2,6-dimethylphenyl group’s prevalence in agrochemicals underscores its role in bioactivity, but the benzimidazole core may redirect the target compound toward anticancer or antimicrobial applications .

Biological Activity

N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The biological activity of N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine is primarily attributed to its ability to inhibit specific enzymes and interact with various cellular receptors. The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This interaction can modulate various signal transduction pathways within cells, influencing cellular functions and contributing to its therapeutic effects .

Biological Activities

1. Anticancer Activity

Research indicates that N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and releasing pro-apoptotic factors .

2. Anti-inflammatory Effects

This compound has demonstrated potential as an anti-inflammatory agent. In structure-activity relationship studies, it was found to exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The selectivity ratios for COX-2 over COX-1 inhibition highlight its potential therapeutic application in treating inflammatory diseases .

3. Antimicrobial Activity

N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine also shows promising antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate significant antibacterial activity comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine is influenced by its structural features. Modifications at specific positions on the benzimidazole ring can enhance or diminish its biological efficacy. For example:

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the MDA-MB-231 breast cancer cell line demonstrated that N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Action

In a recent investigation, this compound was part of a series evaluated for COX-2 inhibition. Results showed that it exhibited a selectivity ratio comparable to celecoxib, indicating its potential as an anti-inflammatory drug candidate .

Case Study 3: Antimicrobial Properties

In vitro tests revealed that N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine had MIC values indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Q & A

Advanced Research Question

- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER force field) model torsional flexibility and solvent effects .

- Electronic Structure : Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data to assign electronic transitions .

- Non-Covalent Interactions : Reduced Density Gradient (RDG) analysis in Multiwfn software visualizes π-π stacking and hydrogen-bonding interactions observed in crystals .

What strategies validate the purity and identity of N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine in complex mixtures?

Advanced Research Question

- Chromatographic Techniques : HPLC-MS with a C18 column (acetonitrile/water gradient) separates and identifies trace impurities.

- Spectroscopic Cross-Validation : Compare experimental IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (aromatic protons δ 6.8–7.5 ppm) with simulated spectra from Gaussian .

- Elemental Analysis : Match experimental C, H, N percentages (±0.3%) with theoretical values (e.g., C: 65.25%, H: 5.47%, N: 29.28%) .

How do steric and electronic effects of the 2,6-dimethylphenyl group influence the compound’s reactivity and intermolecular interactions?

Advanced Research Question

- Steric Effects : The ortho-methyl groups hinder rotation around the C–N bond, stabilizing specific conformers observed in SC-XRD .

- Electronic Effects : Electron-donating methyl groups increase aryl ring electron density, enhancing nucleophilic substitution reactivity at the benzimidazole core .

- Intermolecular Interactions : Methyl groups participate in weak C–H···π interactions, influencing crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.